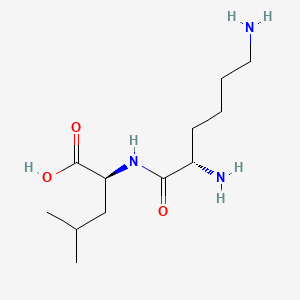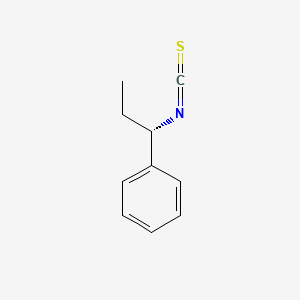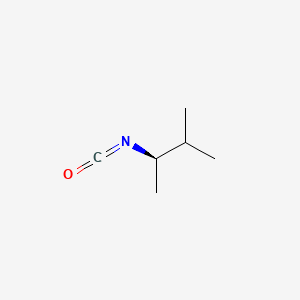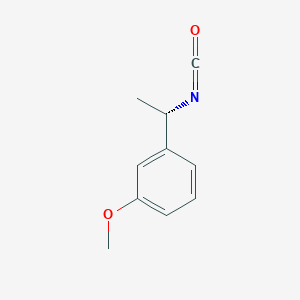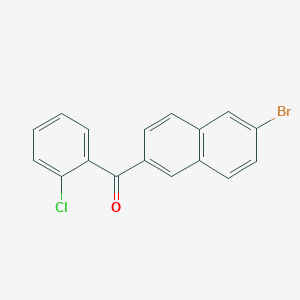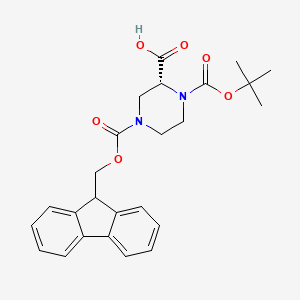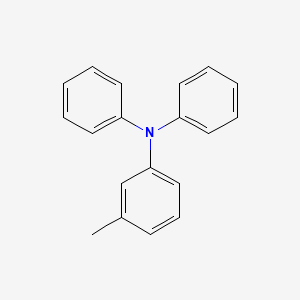
3-methyl-N,N-diphenylaniline
Vue d'ensemble
Description
3-methyl-N,N-diphenylaniline, also known as 4-Methyltriphenylamine, is an organic compound with the molecular formula C19H17N . It is a derivative of aniline, consisting of an amine bound to two phenyl groups . The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .
Molecular Structure Analysis
The molecular structure of 3-methyl-N,N-diphenylaniline consists of a central nitrogen atom bound to two phenyl groups and one methyl group . The nitrogen atom carries a lone pair of electrons, which can interact with the delocalized electrons in the benzene ring .
Physical And Chemical Properties Analysis
3-methyl-N,N-diphenylaniline has a molecular weight of 259.35 . It is soluble in Toluene . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units, which induces blue to yellow emission in both the solution and the neat solid film .
Applications De Recherche Scientifique
Synthesis and Biological Applications
- Synthesis of N-Methyl-N-Phenyl-3-Phenoxyphenylamidine : This compound, derived from 3-methyl-N,N-diphenylaniline, exhibits potential applications in pharmacology due to predicted biological activities like anti-tumor, anti-cancer, and anti-thrombosis properties. It serves as a starting reagent for synthesizing pharmacologically active derivatives (Popov, Korchagina, & Karataeva, 2013).
Catalysis and Reaction Mechanisms
- Hydroamination of Diphenylbutadiyne with Primary Arylamines : In this study, the reactivity of 3-methyl-N,N-diphenylaniline in hydroamination reactions is explored. It provides insights into the formation of quinoline derivatives and N-mesityl compounds, which are important for chemical synthesis and industrial applications (Younis, Krieck, Görls, & Westerhausen, 2015).
Materials Science and Optoelectronics
- Microwave-Assisted Synthesis of Charge-Transfer Photosensitizers : This research demonstrates the use of 3-methyl-N,N-diphenylaniline in the synthesis of donor-acceptor compounds for optoelectronic applications. The resulting compounds show promise in areas like solar energy conversion and electronic device fabrication (Caicedo et al., 2017).
- Synthesis and Electroluminescent Properties of Anthracene Derivatives : This study focuses on synthesizing organic compounds with diphenylamine or triphenylamine side groups for use in electroluminescent devices. It highlights the potential of 3-methyl-N,N-diphenylaniline derivatives in developing high-efficiency organic light-emitting diodes (OLEDs) (Kim et al., 2009).
Medicinal Chemistry and Drug Development
- Novel Quinoxaline Derivatives for Antibacterial and Anticancer Studies : The derivatives of 3-methyl-N,N-diphenylaniline, like MDBD, have shown potent antibacterial and anticancer activities. This research opens avenues for developing new pharmacological agents (Ahamed et al, 2022)
Safety And Hazards
The safety data sheet for 3-methyl-N,N-diphenylaniline suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Propriétés
IUPAC Name |
3-methyl-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMZRXAOGIFMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454751 | |
| Record name | 3-Methyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N,N-diphenylaniline | |
CAS RN |
4316-54-5 | |
| Record name | 3-Methyl-N,N-diphenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

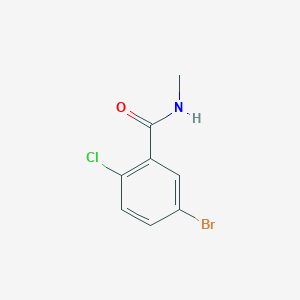
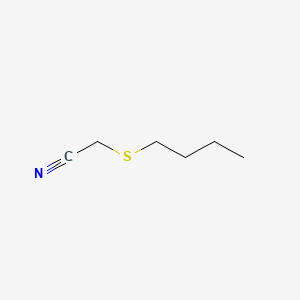
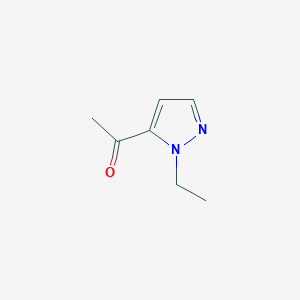
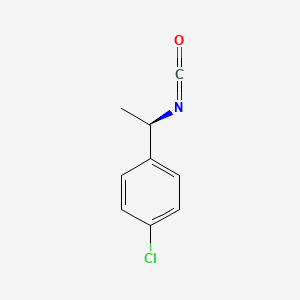
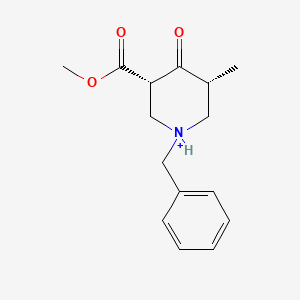
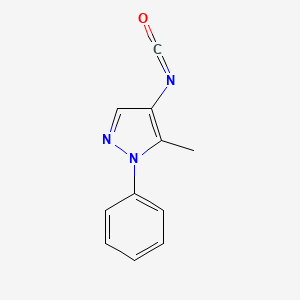
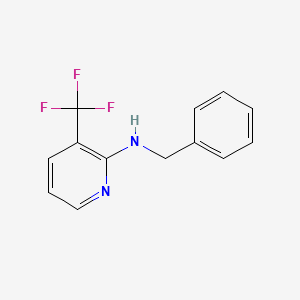
![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
